molecular formula C11H23O4P B033524 [(4S)-4-Methyl-2-oxooctyl]phosphonic acid dimethyl ester CAS No. 102276-54-0

[(4S)-4-Methyl-2-oxooctyl]phosphonic acid dimethyl ester

Cat. No. B033524
M. Wt: 250.27 g/mol
InChI Key: OGGRBKUQRPKXIC-JTQLQIEISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[(4S)-4-Methyl-2-oxooctyl]phosphonic acid dimethyl ester, also known as MOPE, is a phosphonate derivative that has gained significant attention in the scientific community due to its potential applications in various fields. MOPE is a colorless liquid that is soluble in organic solvents and is commonly used as a surfactant, chelating agent, and as an intermediate in the synthesis of other phosphonates.

Mechanism Of Action

The mechanism of action of [(4S)-4-Methyl-2-oxooctyl]phosphonic acid dimethyl ester is not fully understood, but it is believed to function as a chelating agent by binding to metal ions and facilitating their transport across cell membranes. [(4S)-4-Methyl-2-oxooctyl]phosphonic acid dimethyl ester has also been shown to inhibit the activity of certain enzymes, which may contribute to its anticancer properties.

Biochemical And Physiological Effects

[(4S)-4-Methyl-2-oxooctyl]phosphonic acid dimethyl ester has been shown to have low toxicity and is generally considered safe for use in laboratory experiments. However, studies have shown that high concentrations of [(4S)-4-Methyl-2-oxooctyl]phosphonic acid dimethyl ester can cause cellular damage and induce apoptosis in certain cell types.

Advantages And Limitations For Lab Experiments

[(4S)-4-Methyl-2-oxooctyl]phosphonic acid dimethyl ester has several advantages as a laboratory reagent, including its ability to act as a chelating agent and its low toxicity. However, [(4S)-4-Methyl-2-oxooctyl]phosphonic acid dimethyl ester is not readily available commercially and must be synthesized in the laboratory, which can be time-consuming and expensive.

Future Directions

There are several future directions for research on [(4S)-4-Methyl-2-oxooctyl]phosphonic acid dimethyl ester. One area of interest is the development of new synthesis methods to improve the yield and purity of [(4S)-4-Methyl-2-oxooctyl]phosphonic acid dimethyl ester. Another area of research is the investigation of [(4S)-4-Methyl-2-oxooctyl]phosphonic acid dimethyl ester as a potential therapeutic agent for the treatment of cancer and other diseases. Additionally, the use of [(4S)-4-Methyl-2-oxooctyl]phosphonic acid dimethyl ester as a surfactant in the preparation of nanoparticles for drug delivery is an area of active research. Finally, the application of [(4S)-4-Methyl-2-oxooctyl]phosphonic acid dimethyl ester as a surface modifier in material science is an area that warrants further investigation.

Scientific Research Applications

[(4S)-4-Methyl-2-oxooctyl]phosphonic acid dimethyl ester has been extensively studied for its potential applications in various fields such as agriculture, biomedicine, and material science. In agriculture, [(4S)-4-Methyl-2-oxooctyl]phosphonic acid dimethyl ester has been used as a chelating agent to increase the availability of essential nutrients to plants and improve their growth. In biomedicine, [(4S)-4-Methyl-2-oxooctyl]phosphonic acid dimethyl ester has been investigated for its potential as an anticancer agent due to its ability to inhibit the growth of cancer cells. [(4S)-4-Methyl-2-oxooctyl]phosphonic acid dimethyl ester has also been used as a surfactant in the preparation of nanoparticles for drug delivery. In material science, [(4S)-4-Methyl-2-oxooctyl]phosphonic acid dimethyl ester has been used as a surface modifier to improve the adhesion of coatings to various substrates.

properties

CAS RN

102276-54-0

Product Name

[(4S)-4-Methyl-2-oxooctyl]phosphonic acid dimethyl ester

Molecular Formula

C11H23O4P

Molecular Weight

250.27 g/mol

IUPAC Name

(4S)-1-dimethoxyphosphoryl-4-methyloctan-2-one

InChI

InChI=1S/C11H23O4P/c1-5-6-7-10(2)8-11(12)9-16(13,14-3)15-4/h10H,5-9H2,1-4H3/t10-/m0/s1

InChI Key

OGGRBKUQRPKXIC-JTQLQIEISA-N

Isomeric SMILES

CCCC[C@H](C)CC(=O)CP(=O)(OC)OC

SMILES

CCCCC(C)CC(=O)CP(=O)(OC)OC

Canonical SMILES

CCCCC(C)CC(=O)CP(=O)(OC)OC

synonyms

[(4S)-4-Methyl-2-oxooctyl]phosphonic acid dimethyl ester

Origin of Product

United States

Synthesis routes and methods

Procedure details

Under an atmosphere of nitrogen, 375 ml of a 1.33 M solution of n-butyllithium in n-hexane were added dropwise to a solution of 61.9 g of dimethyl methylphosphonate in 587 ml of tetrahydrofuran at -70° C. After stirring the mixture for one hour at -70° C., a solution of 40 g of sec-butyl 3-methylheptanoate (prepared as described in Reference Example 1) in 70 ml of tetrahydrofuran was added dropwise at -70° C., and the mixture was stirred at the same temperature for 4 hours and then stirred overnight at room temperature. The reaction mixture was then acidified with acetic acid and filtered to remove the precipitated solid, and the filtrate was concentrated under reduced pressure. The residue was diluted with ethyl acetate, washed with water and a saturated aqueous solution of sodium chloride, dried over magnesium sulphate and concentrated under reduced pressure. The residue was purified by distillation under reduced pressure to give 42 g of the title compound having the following physical characteristics:
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